![molecular formula C20H23N5 B5639640 2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine often involves multi-step chemical reactions aiming at constructing the complex architecture of the molecule. For instance, the synthesis of benzimidazole derivatives can involve the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, showcasing the complexity and efficiency of synthesizing such molecules (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
The molecular structure of related benzimidazole derivatives has been determined through X-ray crystallography, providing insights into the arrangement of atoms within the molecule and its 3D conformation. Studies like these are crucial for understanding how the molecular structure affects the compound's reactivity and properties (Yıldırım et al., 2006).
Chemical Reactions and Properties
Benzimidazole derivatives, which share a part of the chemical structure with the compound of interest, have been found to undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions are essential for modifying the chemical structure to enhance desired properties or reduce undesired effects (Ramachandran et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the compound's applicability in different scientific and industrial fields. Studies focusing on these aspects contribute to a deeper understanding of how structural features influence physical behavior (Karcı & Demirçalı, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, pH stability, and interaction with biological targets, are directly influenced by the compound's structure. Research in this area aims to explore the chemical behavior of such molecules under various conditions, providing valuable information for potential applications in medicinal chemistry and other fields (Wei et al., 2007).
properties
IUPAC Name |
2-[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-16-7-10-22-20(23-16)24-12-8-18(9-13-24)19-21-11-14-25(19)15-17-5-3-2-4-6-17/h2-7,10-11,14,18H,8-9,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMQCWBUVAWKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine |
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